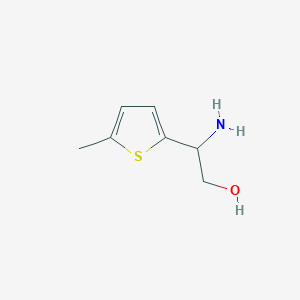

2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

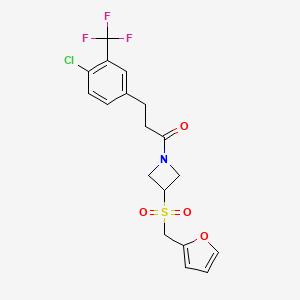

“2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.23. The molecule contains a total of 21 bonds, including 10 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Thiophene .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol”, has been a topic of interest in recent years . Thiophene-based analogs have been recognized as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Molecular Structure Analysis

The molecular structure of “2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol” is characterized by a five-membered thiophene ring, a primary amine (aliphatic), a hydroxyl group, and a primary alcohol . The presence of these functional groups contributes to the compound’s reactivity and potential applications.Applications De Recherche Scientifique

Biochemical Studies and Neurochemistry

The compound 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol, as an analog of tryptophan, participates in studies related to the brain's serotonergic system. It's utilized in research to understand serotonin (5-HT) synthesis rates in the brain. The application involves the use of labeled analogs like alpha-Methyl-L-tryptophan (alpha-MTrp) for measuring unidirectional uptake and conversion to serotonin, offering insights into neurochemical processes and psychiatric disorders (Diksic & Young, 2001).

Organic Chemistry and Synthesis

In organic chemistry, beta-amino alcohols, including derivatives similar to 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol, undergo rearrangements via aziridinium intermediates. This process is significant for synthesizing various amines and has been reviewed extensively, indicating its importance in the development of pharmaceuticals and fine chemicals (Métro et al., 2010).

Food Science and Flavor Chemistry

In the context of food science, branched aldehydes derived from amino acids, including those structurally related to 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol, play a crucial role in flavor formation. The synthesis and breakdown pathways of these compounds are crucial for controlling the flavor profiles of both fermented and non-fermented food products (Smit, Engels, & Smit, 2009).

Environmental and Health Studies

The study of environmental toxicology includes evaluating the impact of chlorinated solvents, which are structurally or functionally similar to thiophene-based compounds like 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol. Such research assesses the adverse health effects of occupational exposure to these chemicals, contributing to the understanding of their toxicity and regulatory standards (Ruder, 2006).

Orientations Futures

Propriétés

IUPAC Name |

2-amino-2-(5-methylthiophen-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVLSVVPRJHGQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2605448.png)

![2-(ethylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605449.png)

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2605452.png)

![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605454.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2605455.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide](/img/structure/B2605460.png)

![2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde](/img/structure/B2605461.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine](/img/structure/B2605462.png)

![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride](/img/structure/B2605470.png)